2-{[(4-Methylphenyl)amino]methyl}phenol

Catalog No.
S799744
CAS No.
14674-88-5
M.F
C14H15NO
M. Wt
213.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[(4-Methylphenyl)amino]methyl}phenol

CAS Number

14674-88-5

Product Name

2-{[(4-Methylphenyl)amino]methyl}phenol

IUPAC Name

2-[(4-methylanilino)methyl]phenol

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

InChI

InChI=1S/C14H15NO/c1-11-6-8-13(9-7-11)15-10-12-4-2-3-5-14(12)16/h2-9,15-16H,10H2,1H3

InChI Key

WFHKXPNAEQCZDW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NCC2=CC=CC=C2O

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=CC=C2O

Availability and Suppliers

2-{[(4-Methylphenyl)amino]methyl}phenol, also known as 4-(Aminomethyl)-2-(4-methylphenyl)phenol, is a chemical compound available from several commercial suppliers for scientific research purposes. These suppliers typically provide information on the compound's structure, purity, and safety data sheets (SDS) [, , ].

Potential Uses in Scientific Research

  • Organic chemistry research: The compound's structure suggests potential applications in organic synthesis or as an intermediate in the production of other molecules [].
  • Material science research: The presence of the phenol and amine groups could be of interest for research into new materials with specific properties [].

2-{[(4-Methylphenyl)amino]methyl}phenol, also known by its chemical structure as 4-methyl-N-(2-hydroxy-3-methylphenyl)methanamine, is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to a phenolic structure. The molecular formula for this compound is C13_{13}H15_{15}N1_{1}O1_{1}, and it possesses a molecular weight of approximately 201.27 g/mol. The compound features a 4-methylphenyl group that is substituted with an amino group, which contributes to its reactivity and potential biological activity.

The chemical behavior of 2-{[(4-Methylphenyl)amino]methyl}phenol can involve various reactions typical of phenolic compounds and amines. Key reactions include:

  • Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
  • Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives, depending on the reaction conditions.
  • Acid-Base Reactions: The compound can act as both an acid and a base, allowing it to participate in acid-base reactions, which can affect its solubility and reactivity in different environments.

Research indicates that compounds similar to 2-{[(4-Methylphenyl)amino]methyl}phenol may exhibit various biological activities, including:

  • Antimicrobial Properties: Similar compounds have shown efficacy against certain bacterial strains, suggesting potential use in antibacterial applications.
  • Antioxidant Activity: The presence of hydroxyl groups in phenolic compounds often correlates with antioxidant activity, which can protect cells from oxidative stress.
  • Enzyme Inhibition: Some studies suggest that related compounds may inhibit specific enzymes, which could be relevant in therapeutic contexts.

Synthesis of 2-{[(4-Methylphenyl)amino]methyl}phenol can be achieved through several methodologies:

  • Aminomethylation Reaction: This involves the reaction of 4-methylphenol with formaldehyde and an amine source under acidic conditions.
  • Reduction Reactions: Starting from nitro or other functional groups on related aromatic compounds, reduction processes can yield the desired amino compound.
  • Substitution Reactions: Utilizing existing phenolic compounds and introducing the methyl and amino groups through electrophilic aromatic substitution techniques.

The applications of 2-{[(4-Methylphenyl)amino]methyl}phenol are diverse and include:

  • Pharmaceuticals: Potential use in drug formulations due to its biological activities.
  • Dyes and Pigments: As a precursor or component in dye manufacturing due to its chromophoric properties.
  • Antioxidants: Utilization in formulations aimed at reducing oxidative damage in various products.

Interaction studies involving 2-{[(4-Methylphenyl)amino]methyl}phenol focus on its reactivity with biological molecules, including:

  • Protein Interactions: Investigating how this compound interacts with proteins may reveal insights into its mechanisms of action and potential therapeutic uses.
  • Metabolic Pathways: Understanding how this compound is metabolized within biological systems can help elucidate its pharmacokinetics and dynamics.

Similar Compounds

Several compounds share structural similarities with 2-{[(4-Methylphenyl)amino]methyl}phenol. These include:

  • 3-Amino-5-methylphenol: A related compound that also features amino and methyl groups but differs in substitution patterns.
  • 4-Amino-3-methylphenol: This compound shares the aromatic amine structure but varies in the position of the amino group.
  • 2-Amino-4-methylphenol: Another structural analog that presents different biological properties due to its unique positioning of functional groups.

Comparison Table

Compound NameMolecular FormulaKey Features
2-{[(4-Methylphenyl)amino]methyl}phenolC13_{13}H15_{15}N1_{1}O1_{1}Amino and hydroxyl groups present
3-Amino-5-methylphenolC7_{7}H9_{9}N1_{1}O1_{1}Different substitution pattern
4-Amino-3-methylphenolC7_{7}H9_{9}N1_{1}O1_{1}Varies in amino group position
2-Amino-4-methylphenolC7_{7}H9_{9}N1_{1}O1_{1}Unique functional group arrangement

This detailed examination highlights the unique characteristics of 2-{[(4-Methylphenyl)amino]methyl}phenol while providing insights into its chemical behavior, biological relevance, synthesis methods, applications, and comparisons with similar compounds.

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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